molecular formula C19H18N2O3 B132397 4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide CAS No. 52061-51-5

4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide

Cat. No.: B132397
CAS No.: 52061-51-5
M. Wt: 322.4 g/mol
InChI Key: PBWXUCRHDILBKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzyloxy group attached to the indole ring, which can influence its chemical reactivity and biological properties.

Scientific Research Applications

4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and anti-inflammatory agents.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to interact with various enzymes and receptors

Mode of Action

The presence of the indole ring and the benzyloxy group could potentially allow the compound to interact with a variety of biological targets .

Biochemical Pathways

Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in the metabolism of amino acids and lipids

Pharmacokinetics

Compounds with similar structures have been shown to exhibit various pharmacokinetic properties, such as rapid absorption and distribution, metabolism by liver enzymes, and excretion through the kidneys . The bioavailability of the compound could be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Compounds with similar structures have been shown to exert various biological effects, such as anti-inflammatory, antioxidant, and anticancer activities . The specific effects of this compound would depend on its targets and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action can be influenced by the physiological environment, including the presence of transport proteins, the state of the target cells, and the presence of competing or synergistic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyloxy halide reacts with the indole derivative in the presence of a base.

    Formation of the Glyoxylamide Moiety: The glyoxylamide moiety can be introduced by reacting the indole derivative with glyoxylic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides, acids, or bases can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Another benzyloxy derivative with different functional groups.

    N-[4-(Benzyloxy)phenyl]glycinamide: A compound with a similar benzyloxy group but different core structure.

Uniqueness

4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its indole core and glyoxylamide moiety make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N,N-dimethyl-2-oxo-2-(4-phenylmethoxy-1H-indol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-21(2)19(23)18(22)14-11-20-15-9-6-10-16(17(14)15)24-12-13-7-4-3-5-8-13/h3-11,20H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWXUCRHDILBKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=O)C1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446612
Record name 2-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52061-51-5
Record name 2-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.